Physicochemical Drug-Likeness Profile Versus Closely Related Imidazo[1,2-b]pyrazole-7-carboxamides
CAS 1795416-15-7 exhibits an XLogP3-AA value of 0.2 and a topological polar surface area (TPSA) of 77.4 Ų [1]. In contrast, many imidazo[1,2-b]pyrazole-7-carboxamide anticancer leads reported in the patent literature possess significantly higher lipophilicity (cLogP > 2.5) due to aromatic substituents at the C-2 and C-3 positions of the imidazopyrazole core [2]. The lower lipophilicity of CAS 1795416-15-7 suggests potentially improved aqueous solubility and reduced metabolic liability via decreased CYP450-mediated oxidation, though this remains to be experimentally confirmed.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.2 |
| Comparator Or Baseline | Imidazo[1,2-b]pyrazole-7-carboxamide anticancer leads: cLogP > 2.5 (typical range from patent examples) |
| Quantified Difference | ΔXLogP ≈ -2.3 log units (more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) vs. calculated cLogP values from patent SAR tables |
Why This Matters
The markedly lower lipophilicity distinguishes CAS 1795416-15-7 from most anticancer leads in its class, making it a candidate for assays where high solubility and low nonspecific protein binding are critical.
- [1] PubChem. N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide. Compound Summary for CID 76148221. National Center for Biotechnology Information. View Source
- [2] Bessenyei, B., et al. IMIDAZO-PYRAZOLE CARBOXAMIDE DERIVATIVES AS ANTICANCER AGENTS AND THE SYNTHESIS THEREOF. US Patent 2022/0064167 A1 (EP 3883649 A1), published March 3, 2022. View Source
